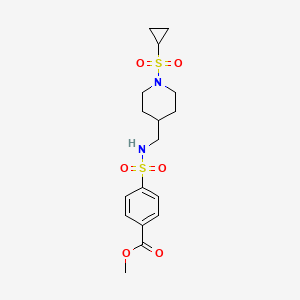

![molecular formula C18H28S2 B2929098 2,5-Dihexylthieno[3,2-b] thiophene CAS No. 2322929-69-9](/img/structure/B2929098.png)

2,5-Dihexylthieno[3,2-b] thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

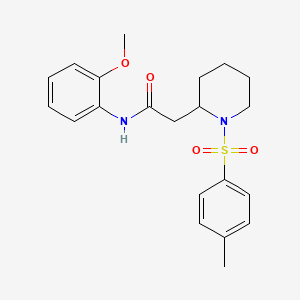

“2,5-Dihexylthieno[3,2-b] thiophene” is a chemical compound with the molecular formula C18H28S2 . It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs . This molecule has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells .

Synthesis Analysis

Thiophene derivatives are synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: CCCCCCc1cc2c(s1)cc(s2)CCCCCC . The InChI representation is: InChI=1S/C18H28S2/c1-3-5-7-9-11-15-13-17-18(19-15)14-16(20-17)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 .

Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Organic Photovoltaics (OPVs)

High-Performance Solar Cells : Thieno[3,2-b]thiophene derivatives have been utilized to create low bandgap semiconducting polymers, such as poly{4,8-bis((2-ethylhexyl)thieno[3,2-b]thiophene)-benzo[1,2-b:4,5-b′]dithiophene-alt-2-ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate} (PTTBDT-FTT). This polymer exhibits strong π–π stacking and face-on orientation relative to the substrate, leading to high hole mobility and efficient photovoltaic performance (Ji-hoon Kim et al., 2014).

Electron Acceptor Materials : A thieno[3,4‐b]thiophene‐based small molecule electron acceptor with an indenoindene core has been designed to achieve an extraordinary power conversion efficiency of 12.74% in fullerene-free organic photovoltaics. This showcases the potential of thieno[3,2-b]thiophene analogs in enhancing the efficiency of solar cells (Sheng Xu et al., 2017).

Organic Thin-Film Transistors (OTFTs)

- Semiconductor Materials : Thieno[3,2-b]thiophene derivatives have been explored for their use in organic thin-film transistors. For example, a study on planarization of thieno[3,2-b]thiophene for OTFT applications highlights the material's potential for opto-electronic devices (N. Hien & N. Lieu, 2016).

Electrochromic Devices

- Electrochromic Polymers : Research has been conducted on the synthesis and application of thieno[3,2-b]thiophene-based electrochromic conducting polymers. These materials exhibit redox switching at low potentials, making them suitable for electrochromic devices (E. Galand et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that thiophene-based compounds are often used in the synthesis of organic electronic materials .

Mode of Action

The mode of action of 2,5-Dihexylthieno[3,2-b] Thiophene is primarily through its interaction with other molecules in the formation of organic electronic materials . It is known for its high resonance energy, electrophilic reactivity, high π-electron density, planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .

Biochemical Pathways

It is known that thiophene-based compounds like this one are often used in the synthesis of organic electronic materials, suggesting that they may play a role in the electron transport pathways in these systems .

Result of Action

The result of the action of this compound is the formation of organic electronic materials with higher charge mobility, extended π-conjugation, and better tuning of band gaps . These properties make it valuable in the production of devices such as solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, and redox switching devices .

Properties

IUPAC Name |

2,5-dihexylthieno[3,2-b]thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28S2/c1-3-5-7-9-11-15-13-17-18(19-15)14-16(20-17)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCGMQZNIULPLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC2=C(S1)C=C(S2)CCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2929017.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929021.png)

![Ethyl 5-(cyclopentanecarbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2929025.png)

![7-(cyclopentylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2929029.png)

![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2929033.png)

![(4-ethoxyphenyl)(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2929034.png)

![3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride](/img/structure/B2929035.png)

![methyl 4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate](/img/structure/B2929037.png)